molecular formula C8H9NO3 B586604 (3-Acetyl-1H-pyrrol-2-yl)acetic acid CAS No. 153602-58-5

(3-Acetyl-1H-pyrrol-2-yl)acetic acid

Cat. No. B586604
M. Wt: 167.164
InChI Key: ZNSVTHHYFYCGCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “(3-Acetyl-1H-pyrrol-2-yl)acetic acid”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the asymmetric synthesis of 1H-pyrrol-3 (2H)-ones from 2,3-diketoesters . The synthesis of such compounds often involves complex chemical reactions and requires specialized knowledge in organic chemistry.

properties

IUPAC Name

2-(3-acetyl-1H-pyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-2-3-9-7(6)4-8(11)12/h2-3,9H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVTHHYFYCGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665908
Record name (3-Acetyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-1H-pyrrol-2-yl)acetic acid

CAS RN

153602-58-5
Record name (3-Acetyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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